molecular formula C8H5F3N2OS B6182136 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 2731009-32-6

3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B6182136
CAS RN: 2731009-32-6
M. Wt: 234.2
InChI Key:
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Description

3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile (MSTP) is an organic compound that has been studied for its potential applications in scientific research. MSTP has been found to have a number of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile has been found to have a number of potential applications in scientific research. It has been used in a variety of laboratory experiments, including studies of enzyme kinetics and inhibitor screening. 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile has also been used in studies of the structure and function of proteins, as well as in the study of cell signaling pathways.

Mechanism of Action

3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile has been found to act as an inhibitor of some enzymes, such as cyclooxygenase-2 (COX-2). This inhibition has been found to be reversible, meaning that the enzyme can be reactivated once the 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile is removed. 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile also acts as an inhibitor of some ion channels, such as calcium channels, which can affect the flow of ions across cell membranes.
Biochemical and Physiological Effects
3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, as well as anti-tumor effects. It has also been found to have analgesic and antinociceptive properties, meaning that it can reduce pain and inflammation. Additionally, 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile has been found to have neuroprotective effects, meaning that it can protect neurons from damage caused by toxins or other environmental factors.

Advantages and Limitations for Lab Experiments

3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, it is relatively non-toxic and can be used in experiments involving live cells. However, 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile also has some limitations. It is relatively unstable, and can degrade over time. Additionally, 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of potential future directions for research involving 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile. One area of research is the use of 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile as an anti-cancer agent. Additionally, further research into the mechanism of action of 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile could lead to the development of more effective inhibitors of enzymes and ion channels. Additionally, further research into the biochemical and physiological effects of 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile could lead to the development of new drugs and treatments. Finally, further research into the synthesis of 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile can be synthesized using a variety of methods. The most common method involves a three-step synthesis process, which involves the reaction of trifluoromethylpyridine with methanethiol in the presence of a base, followed by the reaction of the resulting product with carbonitrile in the presence of a base, and finally the reaction of the resulting product with a base. This method is relatively simple and can be completed in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile involves the introduction of a methanesulfinyl group at the 3-position of pyridine, followed by the addition of a trifluoromethyl group at the 5-position, and finally the introduction of a cyano group at the 2-position.", "Starting Materials": [ "2-chloro-3-methanesulfinylpyridine", "trifluoromethyl iodide", "copper(I) cyanide", "potassium tert-butoxide", "DMF (dimethylformamide)", "toluene", "water" ], "Reaction": [ "Step 1: 2-chloro-3-methanesulfinylpyridine is treated with potassium tert-butoxide in DMF to generate the corresponding pyridine anion.", "Step 2: Trifluoromethyl iodide is added to the reaction mixture, and the resulting mixture is heated to promote the addition of the trifluoromethyl group at the 5-position of the pyridine ring.", "Step 3: Copper(I) cyanide is added to the reaction mixture, and the resulting mixture is heated to promote the addition of the cyano group at the 2-position of the pyridine ring.", "Step 4: The reaction mixture is quenched with water and extracted with toluene to isolate the desired product, 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile." ] }

CAS RN

2731009-32-6

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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